2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol
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Overview
Description
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol is a compound that features a unique structure combining an amino group, a chloro-substituted oxazoline ring, and an ethanol moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-aminopropanol with a suitable nitrile oxide precursor to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetaldehyde or 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazolidin-5-yl)ethanol.
Substitution: 2-Amino-2-(3-substituted-4,5-dihydro-1,2-oxazol-5-yl)ethanol.
Scientific Research Applications
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)ethanol: Similar structure but with a bromo substituent instead of chloro.
2-Amino-2-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol: Similar structure but with a methyl substituent instead of chloro.
2-Amino-2-(3-hydroxy-4,5-dihydro-1,2-oxazol-5-yl)ethanol: Similar structure but with a hydroxy substituent instead of chloro.
Uniqueness
The presence of the chloro substituent in 2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol imparts unique reactivity and properties compared to its analogs. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOACYTVOWKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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